prostaglandine A2

Vue d'ensemble

Description

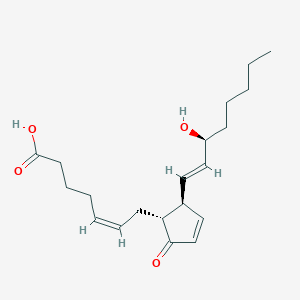

La prostaglandine A2 est un membre de la famille des prostaglandines, qui sont des composés lipidiques dérivés d'acides gras. Ces composés jouent des rôles cruciaux dans divers processus physiologiques, notamment l'inflammation, la fonction des muscles lisses et la régulation du flux sanguin. La this compound est connue pour sa structure unique, qui comprend un cycle cyclopenténone, et sa capacité à induire l'apoptose dans certaines cellules cancéreuses .

Applications De Recherche Scientifique

Prostaglandin A2 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lipid oxidation and cyclization reactions.

Biology: Prostaglandin A2 is studied for its role in cell signaling and apoptosis.

Mécanisme D'action

Target of Action

Prostaglandin A2 (PGA2) primarily targets cyclooxygenase (COX) enzymes . It is known to block the cell cycle progression of NIH 3T3 cells at the G1 and G2/M phase . It also modulates all three aspects of the glutathione-mediated biotransformation system .

Mode of Action

PGA2 interacts with its targets by inhibiting G1 phase cyclin-dependent kinases and downregulating cyclin D1 . This interaction results in changes in the cell cycle, specifically blocking progression at the G1 and G2/M phases .

Biochemical Pathways

PGA2 affects the glutathione-mediated biotransformation system . This system involves the levels of glutathione (GSH), the activity of glutathione S-transferase, and the transport of GSH conjugates . Additionally, prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

It is known that prostaglandins, in general, have relatively short half-lives and act as autocrine or paracrine signaling agents .

Result of Action

The action of PGA2 results in several molecular and cellular effects. It blocks cell cycle progression, leading to changes in cell growth and division . It also modulates the glutathione-mediated biotransformation system, affecting cellular detoxification processes . In addition, prostaglandins play a role in inflammation, pain perception, and uterine contractions .

Action Environment

The action of PGA2 can be influenced by various environmental factors. For instance, the presence and position of double bonds in the hydrocarbon chains of prostaglandins can impact their stability and reactivity . Furthermore, the effect of prostaglandins depends on multiple factors, including the organ or tissue involved, the receptor to which they attach, and the bodily function or physiological situation .

Analyse Biochimique

Biochemical Properties

Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2) . The interaction of Prostaglandin A2 with these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

Prostaglandin A2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the inflammatory response and pain perception .

Molecular Mechanism

The mechanism of action of Prostaglandin A2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin A2 can change over time. It is not stored but is synthesized and released as needed, and rapidly metabolized . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin A2 vary with different dosages in animal models . Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Metabolic Pathways

Prostaglandin A2 is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes, especially phospholipase A2 .

Transport and Distribution

Prostaglandin A2 is transported and distributed within cells and tissues. After synthesis, Prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), which is a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .

Subcellular Localization

It is known that prostaglandins are not stored but are synthesized and released as needed, indicating a dynamic subcellular localization .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la prostaglandine A2 commence généralement par l'hydrolyse de l'acide arachidonique, catalysée par l'enzyme phospholipase A2. Ce processus libère de l'arachidonate libre, qui est ensuite converti en prostaglandine G2 puis en prostaglandine H2 par les enzymes cyclooxygénases . L'étape finale implique l'isomérisation de la prostaglandine H2 en this compound par des synthases de prostaglandines spécifiques .

Méthodes de production industrielle : La production industrielle de la this compound implique souvent des méthodes de synthèse chimioenzymatiques. Ces méthodes combinent des étapes chimiques et enzymatiques pour atteindre des rendements et une pureté élevés. Par exemple, une approche courante comprend l'utilisation d'intermédiaires bromhydrine, de couplages croisés catalysés par le nickel et de réactions de Wittig pour construire la structure de la prostaglandine .

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine A2 subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de prostaglandine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant l'activité biologique du composé.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les composés organométalliques sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de prostaglandines, qui peuvent avoir des activités biologiques et des applications thérapeutiques différentes .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier l'oxydation des lipides et les réactions de cyclisation.

Biologie : La this compound est étudiée pour son rôle dans la signalisation cellulaire et l'apoptose.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Cibles moléculaires : Elle se lie à des récepteurs spécifiques des prostaglandines à la surface cellulaire, déclenchant des cascades de signalisation intracellulaires.

Comparaison Avec Des Composés Similaires

La prostaglandine A2 est unique parmi les prostaglandines en raison de sa structure cyclique cyclopenténone, qui lui confère des activités biologiques distinctes. Des composés similaires comprennent :

Prostaglandine E2 : Connue pour son rôle dans l'inflammation et la perception de la douleur.

Prostaglandine F2α : Impliquée dans la contraction des muscles lisses et les processus reproductifs.

Prostaglandine I2 (Prostacycline) : Agit comme un vasodilatateur et un inhibiteur de l'agrégation plaquettaire.

Chacun de ces composés possède des caractéristiques structurales et des fonctions biologiques uniques, ce qui fait de la this compound un composé précieux pour des applications de recherche et thérapeutiques spécifiques.

Propriétés

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-FOSBLDSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864388 | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13345-50-1 | |

| Record name | PGA2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6VT5BDY9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.